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Compound of Interest

Compound Name:
(6-Methoxypyridin-3-

yl)methanamine dihydrochloride

Cat. No.: B168551 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties and a

representative synthetic route for the versatile aminopyridine derivative, (6-Methoxypyridin-3-

yl)methanamine. This compound is of significant interest in medicinal chemistry and drug

development due to its presence as a key structural motif in a variety of biologically active

molecules. This document details predicted spectroscopic data, a plausible experimental

protocol for its synthesis, and a visual representation of the synthetic workflow.

Predicted Spectroscopic Data
Due to the limited availability of published experimental spectra for (6-Methoxypyridin-3-

yl)methanamine, the following data is predicted based on established principles of NMR and IR

spectroscopy and analysis of structurally related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
The predicted ¹H and ¹³C NMR spectral data are crucial for the structural elucidation and purity

assessment of (6-Methoxypyridin-3-yl)methanamine.

Table 1: Predicted ¹H NMR Spectral Data
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Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~8.1 d 1H H-2 (Pyridine)

~7.6 dd 1H H-4 (Pyridine)

~6.7 d 1H H-5 (Pyridine)

~3.9 s 3H -OCH₃

~3.8 s 2H -CH₂-NH₂

~1.6 br s 2H -NH₂

Table 2: Predicted ¹³C NMR Spectral Data

Chemical Shift (δ, ppm) Assignment

~163 C-6 (Pyridine)

~148 C-2 (Pyridine)

~138 C-4 (Pyridine)

~128 C-3 (Pyridine)

~110 C-5 (Pyridine)

~53 -OCH₃

~43 -CH₂-NH₂

Mass Spectrometry (MS)
Mass spectrometry data is vital for confirming the molecular weight of the target compound.

The predicted data is based on the compound's molecular formula, C₇H₁₀N₂O.

Table 3: Predicted Mass Spectrometry Data
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Ion m/z (Predicted)

[M+H]⁺ 139.0866

[M+Na]⁺ 161.0685

[M+K]⁺ 177.0424

Infrared (IR) Spectroscopy
The infrared spectrum provides valuable information regarding the functional groups present in

the molecule.

Table 4: Predicted IR Absorption Bands

Wavenumber (cm⁻¹) Intensity Assignment

3350-3250 Medium, Broad N-H stretch (amine)

3050-3000 Weak C-H stretch (aromatic)

2950-2850 Medium C-H stretch (aliphatic)

1600-1580 Strong
C=N, C=C stretch (pyridine

ring)

1480-1450 Medium CH₂ scissoring

1250-1200 Strong C-O stretch (aryl ether)

1050-1000 Strong C-N stretch (amine)

Experimental Protocols
The following section outlines a representative synthetic protocol for the preparation of (6-

Methoxypyridin-3-yl)methanamine, followed by standard procedures for its characterization

using NMR, MS, and IR spectroscopy.

Synthesis of (6-Methoxypyridin-3-yl)methanamine via
Reduction of 6-Methoxynicotinonitrile
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This protocol describes a common and effective method for the synthesis of the target

compound.

Materials:

6-Methoxynicotinonitrile

Lithium aluminum hydride (LiAlH₄) or Raney Nickel/H₂

Anhydrous diethyl ether or tetrahydrofuran (THF)

Anhydrous sodium sulfate

Hydrochloric acid (HCl)

Sodium hydroxide (NaOH)

Standard laboratory glassware and equipment for inert atmosphere reactions

Procedure:

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic

stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen

or argon) is charged with a suspension of lithium aluminum hydride (a molar excess, e.g., 2-

3 equivalents) in anhydrous diethyl ether or THF.

Addition of Starting Material: A solution of 6-methoxynicotinonitrile in the same anhydrous

solvent is added dropwise to the stirred suspension of LiAlH₄ at 0 °C. The rate of addition

should be controlled to maintain a gentle reflux.

Reaction: After the addition is complete, the reaction mixture is stirred at room temperature

for several hours or gently refluxed until the reaction is complete (monitored by TLC or GC-

MS).

Quenching: The reaction is carefully quenched by the sequential dropwise addition of water,

followed by a 15% aqueous solution of sodium hydroxide, and then more water. This

procedure is crucial for the safe decomposition of excess LiAlH₄ and results in the formation

of a granular precipitate.
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Work-up: The resulting suspension is filtered, and the inorganic salts are washed thoroughly

with the reaction solvent. The combined organic filtrates are dried over anhydrous sodium

sulfate.

Purification: The solvent is removed under reduced pressure to yield the crude (6-

Methoxypyridin-3-yl)methanamine. The product can be further purified by distillation under

reduced pressure or by column chromatography on silica gel.

Spectroscopic Characterization
¹H and ¹³C NMR Spectroscopy:

Sample Preparation: A sample of the purified compound (~5-10 mg) is dissolved in a

deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard NMR tube.

Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer

(e.g., 400 MHz or higher). Standard pulse programs are used for both one-dimensional and,

if necessary, two-dimensional (e.g., COSY, HSQC) experiments to aid in peak assignments.

Mass Spectrometry:

Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent (e.g.,

methanol, acetonitrile).

Data Acquisition: The mass spectrum is obtained using an electrospray ionization (ESI) mass

spectrometer in positive ion mode to observe the [M+H]⁺ ion and other adducts.

Infrared Spectroscopy:

Sample Preparation: A small amount of the liquid sample is placed between two sodium

chloride or potassium bromide plates to form a thin film. Alternatively, a KBr pellet can be

prepared for a solid sample.

Data Acquisition: The IR spectrum is recorded using a Fourier-transform infrared (FTIR)

spectrometer over the range of 4000-400 cm⁻¹.

Visualized Experimental Workflow
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The following diagram illustrates the key steps in the synthesis and characterization of (6-

Methoxypyridin-3-yl)methanamine.
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Caption: Synthetic and analytical workflow for (6-Methoxypyridin-3-yl)methanamine.

To cite this document: BenchChem. [Spectroscopic and Synthetic Profile of (6-
Methoxypyridin-3-yl)methanamine: A Technical Guide]. BenchChem, [2026]. [Online PDF].
Available at: [https://www.benchchem.com/product/b168551#spectroscopic-data-for-6-
methoxypyridin-3-yl-methanamine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 7 Tech Support

https://www.benchchem.com/product/b168551?utm_src=pdf-body-img
https://www.benchchem.com/product/b168551#spectroscopic-data-for-6-methoxypyridin-3-yl-methanamine
https://www.benchchem.com/product/b168551#spectroscopic-data-for-6-methoxypyridin-3-yl-methanamine
https://www.benchchem.com/product/b168551#spectroscopic-data-for-6-methoxypyridin-3-yl-methanamine
https://www.benchchem.com/product/b168551#spectroscopic-data-for-6-methoxypyridin-3-yl-methanamine
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b168551?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b168551?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426
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